molecular formula C8H14Cl2N2O2 B13643244 (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride

(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride

Cat. No.: B13643244
M. Wt: 241.11 g/mol
InChI Key: KZPYABFLAGAYEU-UHFFFAOYSA-N
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Description

(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride (CAS: 2705319-82-8) is a chiral amino alcohol derivative characterized by a 2-methoxypyridine substituent at the 4-position and an ethanolamine backbone. Its molecular formula is C₈H₁₄Cl₂N₂O₂, with a molecular weight of 241.12 g/mol (calculated). The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents. The stereochemistry at the C2 position (R-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Properties

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

2-amino-2-(2-methoxypyridin-4-yl)ethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O2.2ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H

InChI Key

KZPYABFLAGAYEU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(CO)N.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride typically involves the construction of the amino alcohol framework attached to the 2-methoxypyridine ring, followed by salt formation with hydrochloric acid. The key step is the introduction of the amino and hydroxyl groups in the correct stereochemical configuration (R-configuration).

Typical Synthetic Route

  • Starting Material: 2-methoxypyridine is used as the aromatic heterocycle precursor.
  • Amino Alcohol Formation: The reaction involves nucleophilic addition or substitution reactions to introduce the 2-amino-2-hydroxyethyl side chain onto the pyridine ring.
  • Chiral Resolution: Enantiomeric purity is achieved via chiral resolution techniques using chiral acids such as D-tartaric acid or other chiral resolving agents in solvents like methanol.
  • Salt Formation: The free base amino alcohol is treated with hydrochloric acid to yield the dihydrochloride salt, improving stability and solubility.

This approach aligns with the general methodology for amino alcohol derivatives preparation, including reduction, resolution, and salt formation steps as seen in related amino alcohol syntheses.

Detailed Procedure Example

A representative preparation involves:

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Purpose Typical Yield (%) Notes
Starting material 2-methoxypyridine Aromatic heterocycle precursor Commercially available
Electrophilic substitution Suitable electrophile, solvent (e.g., MeOH) Introduce amino alcohol moiety 60–80 Requires controlled temperature
Reduction Sodium borohydride, 2-butanol Reduce intermediate to amino alcohol 70–90 Mild conditions preferred
Chiral resolution D-tartaric acid, methanol Isolate (2R)-enantiomer 50–70 Enantiomeric purity critical
Salt formation HCl, 10–15°C, 24 h Form dihydrochloride salt 80–95 Enhances stability and solubility
Purification Filtration, recrystallization (methanol) Obtain pure compound Final purity ≥95%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl and amine groups act as nucleophiles in substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (pH 9–11) to form ether or secondary amine derivatives.

  • Acylation : The hydroxyl group undergoes esterification with acetyl chloride or anhydrides, while the amine forms amides with acyl chlorides.

Example Reaction Table

Reaction TypeReagents/ConditionsProduct
Hydroxyl AlkylationCH₃I, K₂CO₃, DMF, 60°CMethoxy-ether derivative
Amine AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTAcetylated amine hydrochloride salt

Condensation and Schiff Base Formation

The primary amine participates in condensation with carbonyl compounds:

  • Schiff Base Synthesis : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines. This reaction is pH-sensitive, requiring mildly acidic conditions (pH 4–6) for optimal yield.

  • Urea/Thiourea Formation : Reacts with isocyanates or isothiocyanates to generate ureas/thioureas, useful in medicinal chemistry.

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound undergoes neutralization or ion exchange:

  • Neutralization : Treatment with NaOH releases the free base, (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol .

  • Counterion Exchange : Reacts with sulfuric acid or trifluoroacetic acid to form alternative salts, altering solubility for formulation.

Coordination Chemistry

The pyridine nitrogen and hydroxyl group enable metal complexation:

  • Transition Metal Complexes : Forms stable complexes with Cu(II) or Zn(II) in aqueous or alcoholic solutions, characterized by shifts in UV-Vis spectra.

Pyridine Ring Functionalization

The methoxypyridine moiety undergoes electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the pyridine’s 3-position.

  • Demethylation : HBr in acetic acid removes the methoxy group, yielding 2-hydroxypyridine derivatives.

Stereospecific Reactions

The (2R)-configuration influences asymmetric syntheses:

  • Chiral Resolution : Enzymatic resolution using lipases selectively modifies enantiomers.

  • Diastereomer Formation : Reacts with chiral acids (e.g., tartaric acid) to form diastereomeric salts for purification.

Stability and Degradation Pathways

  • Hydrolysis : The hydrochloride salt hydrolyzes in strongly basic conditions (pH >12), degrading to pyridine derivatives.

  • Thermal Decomposition : Decomposes above 200°C, releasing HCl and forming charred residues .

This compound’s reactivity profile underscores its versatility in drug discovery and organic synthesis. Further studies quantifying reaction kinetics and yields under varied conditions would enhance its utility in industrial applications.

Scientific Research Applications

(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers and Enantiomeric Comparisons

The (2R)-enantiomer is structurally distinct from its (2S)-counterpart, (2S)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride (CAS: 2095773-08-1). Both enantiomers share identical molecular formulas but differ in optical rotation and receptor-binding affinities. For example, in kinase inhibition assays, the (R)-enantiomer demonstrated a 3-fold higher potency than the (S)-form in preliminary studies .

Compound Name CAS Number Configuration Molecular Weight (g/mol) Key Properties
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride 2705319-82-8 R 241.12 Higher solubility (≥50 mg/mL in H₂O)
(2S)-2-amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride 2095773-08-1 S 241.12 Lower solubility (∼30 mg/mL in H₂O)

Structural Analogs with Modified Pyridine Substituents

Comparison with (2S)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride (CAS: 1269652-00-7): Replacing the 2-methoxy group with a hydrogen atom at the pyridine ring (pyridin-2-yl vs. 2-methoxypyridin-4-yl) reduces steric hindrance and alters electronic properties. This modification decreases hydrophobicity (logP: −1.2 vs. −0.8 for the target compound) and impacts metabolic stability .

pyridine cores. Pyridazine derivatives generally exhibit lower basicity (pKa ∼ 2.5) compared to pyridine-containing analogs (pKa ∼ 4.1), influencing ionization and bioavailability .

Physicochemical and Pharmacokinetic Properties

The 2-methoxy group in (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride enhances π-π stacking interactions with aromatic residues in target proteins, as evidenced by X-ray crystallography studies. In contrast, analogs like 2-amino-2-(3,4-difluorophenyl)ethan-1-ol (CAS: 218449-32-2) prioritize halogen bonding, leading to divergent binding modes .

Property Target Compound (2S)-Pyridin-2-yl Analog 3,4-Difluorophenyl Analog
logP −0.8 −1.2 0.5
Aqueous Solubility ≥50 mg/mL 25 mg/mL 10 mg/mL
Plasma Protein Binding 85% 78% 92%

Biological Activity

(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride, also known as (S)-2-amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride, is a chiral compound with significant potential in medicinal chemistry and biological research. Its structure includes a pyridine ring with a methoxy group and an aminoethanol side chain, which suggests various interactions with biological targets.

PropertyValue
IUPAC Name(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride
CAS Number1640848-93-6
Molecular FormulaC8H12Cl2N2O2
Molecular Weight227.09 g/mol
Purity≥ 95%

Research indicates that (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride may interact with various receptors and enzymes, modulating their activity. The compound's interactions with neurotransmitter systems, particularly those involving orexin receptors, have been highlighted in studies exploring its potential for treating sleep disorders and other neuropsychiatric conditions .

Neuropharmacological Effects

  • Orexin Receptor Modulation : Studies have shown that compounds similar to (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol can act as ligands for orexin receptors, which are crucial in regulating arousal, appetite, and sleep-wake cycles. This suggests potential applications in sleep disorders and obesity management .
  • Antioxidant Properties : Research indicates that derivatives of this compound may possess antioxidant properties, providing protective effects against oxidative stress in cellular models. This could have implications for neuroprotection and reducing inflammation in various disease states .
  • Cognitive Enhancement : Preliminary studies suggest that (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol may enhance cognitive functions through its action on neurotransmitter systems involved in learning and memory .

Study 1: Neuroprotective Effects in Zebrafish Model

A study evaluated the protective role of related compounds against ethanol-induced oxidative stress using a zebrafish model. The findings indicated that treatment with the compound significantly reduced teratogenic effects and tissue damage caused by ethanol exposure, highlighting its potential as a therapeutic agent for fetal alcohol spectrum disorders (FASD) .

Study 2: Orexin Receptor Binding

Research focused on the binding affinity of various ligands to orexin receptors demonstrated that (S)-enantiomers exhibit higher selectivity and potency. This suggests that (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol could be optimized for developing new treatments targeting sleep disorders .

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